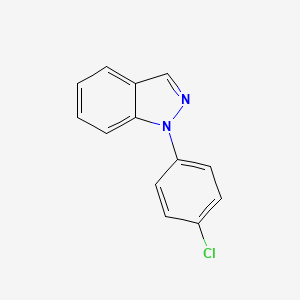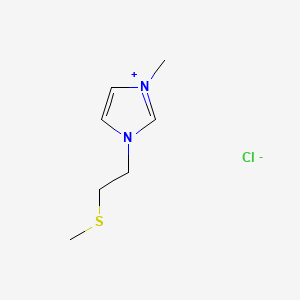
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride is an ionic liquid with a unique structure that includes an imidazolium cation and a chloride anion. Ionic liquids are salts that are liquid at or near room temperature and have gained significant attention due to their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds .
准备方法
The synthesis of 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethyl methyl sulfide. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .
化学反应分析
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloride anion can be replaced by other anions through metathesis reactions using anion exchange resins or other suitable reagents.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts or specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or catalyst in various organic synthesis reactions due to its unique solubility and stability properties.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for its potential as a drug delivery agent due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the preparation of nanomaterials and as an electrolyte in electrochemical applications.
作用机制
The mechanism by which 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride exerts its effects is primarily related to its ionic nature and the interactions between its cation and anion with other molecules. The imidazolium cation can engage in hydrogen bonding and π-π interactions, while the chloride anion can participate in nucleophilic substitution reactions. These interactions facilitate various chemical processes and enhance the solubility and stability of other compounds .
相似化合物的比较
Similar compounds to 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride include other imidazolium-based ionic liquids such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
Compared to these similar compounds, this compound is unique due to the presence of the methylthioethyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific applications where these properties are advantageous .
属性
分子式 |
C7H13ClN2S |
|---|---|
分子量 |
192.71 g/mol |
IUPAC 名称 |
1-methyl-3-(2-methylsulfanylethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C7H13N2S.ClH/c1-8-3-4-9(7-8)5-6-10-2;/h3-4,7H,5-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HBCQJHXAHJGEKZ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)CCSC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

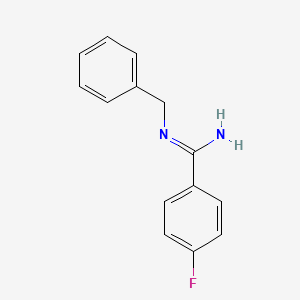
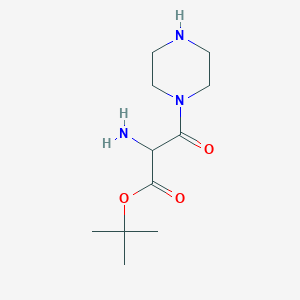
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

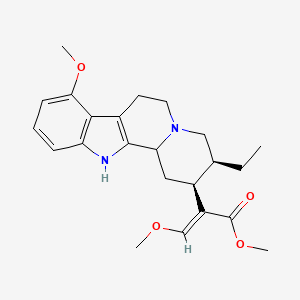
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
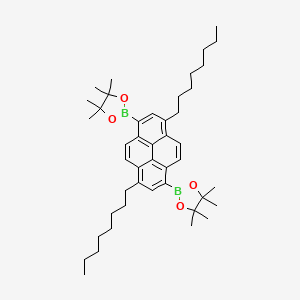

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
